Ethyl 3-methylbut-1-ene-1-sulfonate
Description
Overview of Sulfonate Chemistry and its Role in Modern Organic Synthesis
Organosulfonates are a class of organic compounds characterized by the presence of a sulfonate group (-SO₂OR), which is an ester of a sulfonic acid. These compounds are of significant interest in organic synthesis due to the sulfonate group's excellent ability to act as a leaving group in nucleophilic substitution and elimination reactions. The stability of the resulting sulfonate anion contributes to the high reactivity of the parent molecule. This property has been widely exploited in the formation of carbon-carbon and carbon-heteroatom bonds, fundamental transformations in the construction of complex organic molecules. Furthermore, the electronic properties of the sulfonate group can influence the reactivity of adjacent functional groups, a feature that is leveraged in various synthetic strategies.
Vinyl sulfonates, a subclass of organosulfonates where the sulfonate group is attached to a vinylic carbon, are particularly valuable synthetic intermediates. They can participate in a variety of reactions, including Michael additions, cycloadditions, and cross-coupling reactions, providing access to a diverse range of functionalized molecules.
Significance of Unsaturated Hydrocarbons as Synthetic Intermediates and Building Blocks
Unsaturated hydrocarbons, particularly those containing carbon-carbon double bonds (alkenes), are fundamental building blocks in organic synthesis. The π-bond of the double bond is a region of high electron density, making it susceptible to attack by electrophiles and a participant in a wide array of addition reactions. This reactivity allows for the introduction of a vast range of functional groups, enabling the elaboration of simple alkene precursors into more complex molecular architectures.
The presence of a double bond also introduces the possibility of stereoisomerism (E/Z isomerism), which is a critical consideration in the synthesis of stereochemically defined molecules, a cornerstone of modern pharmaceutical and materials science research. The ability to control the stereochemical outcome of reactions involving unsaturated hydrocarbons is a major focus of contemporary synthetic methodology development.
Contextualization of Ethyl 3-methylbut-1-ene-1-sulfonate within Contemporary Chemical Research
Research into compounds like this compound is often driven by the need for novel building blocks in medicinal chemistry and materials science. The specific arrangement of functional groups in this molecule could allow for its use in the synthesis of biologically active compounds or functional polymers.
Structure
3D Structure
Properties
CAS No. |
110680-09-6 |
|---|---|
Molecular Formula |
C7H14O3S |
Molecular Weight |
178.25 g/mol |
IUPAC Name |
ethyl 3-methylbut-1-ene-1-sulfonate |
InChI |
InChI=1S/C7H14O3S/c1-4-10-11(8,9)6-5-7(2)3/h5-7H,4H2,1-3H3 |
InChI Key |
PWQBDMAMDVLKEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)(=O)C=CC(C)C |
Origin of Product |
United States |
Mechanistic Investigations of Ethyl 3 Methylbut 1 Ene 1 Sulfonate Reactivity
Electronic Structure and Reactivity Descriptors of Ethyl 3-methylbut-1-ene-1-sulfonate
The electronic character of this compound is defined by the interplay between the electron-withdrawing sulfonate group and the electron-rich carbon-carbon double bond. The sulfonyl group (SO2R) is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the sulfur atom. This polarization creates a significant dipole moment and influences the electron density distribution across the entire molecule.
The vinylsulfonate moiety (C=CSO3R) is characterized by an activated double bond. wikipedia.org The electron-withdrawing nature of the sulfonate group decreases the electron density of the C=C bond, making it susceptible to nucleophilic attack. wikipedia.org This is in contrast to typical alkenes which are generally nucleophilic.
Computational studies and reactivity descriptors, such as frontier molecular orbital (HOMO-LUMO) analysis, can provide deeper insights into the molecule's reactivity. The Lowest Unoccupied Molecular Orbital (LUMO) is expected to be localized around the electrophilic centers, namely the α- and β-carbons of the vinyl group and the sulfur atom of the sulfonate. The Highest Occupied Molecular Orbital (HOMO) would likely be associated with the π-system of the alkene, although its energy is lowered by the adjacent sulfonate group.
Calculated Properties of a Related Compound (Ethyl but-3-ene-1-sulfonate)
| Property | Value |
| Molecular Weight | 164.22 g/mol |
| XLogP3 | 1.1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 4 |
| Exact Mass | 164.05071541 Da |
| Topological Polar Surface Area | 51.8 Ų |
| Heavy Atom Count | 10 |
| Formal Charge | 0 |
| Complexity | 176 |
Data sourced from PubChem for Ethyl but-3-ene-1-sulfonate, a structural isomer. nih.gov These values provide an approximation of the physicochemical properties.
Reaction Mechanisms Involving the Sulfonate Moiety of this compound
The sulfonate group is an excellent leaving group, a property attributable to the stability of the resulting sulfonate anion, which is stabilized by resonance. youtube.comyoutube.com This characteristic is central to the reactivity of the sulfonate moiety in this compound.
Nucleophilic Substitution Pathways and Leaving Group Abilities
The sulfonate group in alkyl sulfonates is a highly effective leaving group, often compared to or even exceeding the leaving group ability of halides. libretexts.orgperiodicchemistry.com This facilitates nucleophilic substitution reactions at the ethyl group. youtube.com The reaction proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom of the ethyl group, leading to the displacement of the 3-methylbut-1-ene-1-sulfonate anion.
However, nucleophilic substitution directly at the vinylic carbon is generally difficult. youtube.comreddit.com Such reactions, if they occur, may proceed through an addition-elimination mechanism rather than a direct SN1 or SN2 pathway. youtube.comslideshare.net The electron-withdrawing sulfonate group would favor the initial nucleophilic addition to the double bond.
The leaving group ability of the sulfonate can be further enhanced by introducing electron-withdrawing groups on the sulfonate itself, although this is not the case for the ethyl ester. mdpi.com
Rearrangement Processes Involving the Sulfonate Group
Rearrangements involving sulfonate groups are known to occur under specific conditions. For instance, 1,2-sulfone rearrangements have been observed following nucleophilic addition to activated vinyl sulfones. rsc.org It is conceivable that under certain catalytic conditions, this compound could undergo similar rearrangements.
Inspired by the Tyrer process, recent studies have shown that N-aryl sulfamates can rearrange to para-sulfonyl anilines, a process that involves an intermolecular rearrangement. nih.govchemrxiv.org While this specific rearrangement is not directly applicable to this compound, it highlights the potential for the sulfonate group to participate in complex rearrangement pathways. Additionally, nih.govnih.gov-sigmatropic rearrangements, such as the Claisen rearrangement, are well-documented for allyl vinyl ethers and can be catalyzed under various conditions. rsc.orgorganic-chemistry.org The structural similarity of the vinyl sulfonate to a vinyl ether suggests that analogous rearrangements might be possible.
Reaction Mechanisms of the Alkene Moiety of this compound
The alkene moiety, while influenced by the sulfonate group, still partakes in characteristic alkene reactions, albeit with modified reactivity and selectivity.
Electrophilic Addition Reactions and Regioselectivity
Electrophilic addition is a fundamental reaction of alkenes. In the case of this compound, the addition of an electrophile (E+) to the double bond would lead to the formation of a carbocation intermediate. The regioselectivity of this addition is dictated by the stability of the resulting carbocation.
According to Markovnikov's rule, in the addition of H-X to an unsymmetrical alkene, the proton adds to the carbon with more hydrogen atoms, leading to the more substituted (and generally more stable) carbocation. lumenlearning.comyoutube.comlibretexts.org For 3-methylbut-1-ene, electrophilic addition of HBr, for example, can lead to a mixture of products due to the formation of a secondary carbocation which can then undergo a hydride shift to form a more stable tertiary carbocation. askfilo.comchegg.com
In this compound, the powerful electron-withdrawing effect of the sulfonate group will significantly destabilize a carbocation on the α-carbon and to a lesser extent on the β-carbon. This would likely lead to anti-Markovnikov addition, where the electrophile adds to the β-carbon to avoid placing the positive charge adjacent to the sulfonate group.
Regioselectivity in Electrophilic Addition
| Reactant | Reagent | Major Product | Minor Product | Rationale |
| 3-methylbut-1-ene | HBr | 2-bromo-3-methylbutane | 1-bromo-3-methylbutane | Formation of a more stable tertiary carbocation via a hydride shift from the initially formed secondary carbocation. chegg.com |
| This compound | HBr (hypothetical) | Ethyl 2-bromo-3-methylbutane-1-sulfonate | Ethyl 1-bromo-3-methylbutane-1-sulfonate | The electron-withdrawing sulfonate group directs the electrophile to the β-carbon (anti-Markovnikov). |
Radical Reaction Pathways and Intermediates
The alkene moiety can also participate in radical reactions. The addition of a radical species to the double bond of this compound would generate a new radical intermediate. The regioselectivity of this radical addition is also a key consideration. Generally, the incoming radical will add to the less substituted carbon of the double bond to form the more stable radical intermediate.
In the context of vinyl sulfonates, radical additions have been utilized in various synthetic transformations. organic-chemistry.org For instance, the addition of a sulfonyl radical to an alkyne is a known method for generating vinyl radical intermediates. rsc.org Similarly, the reaction of this compound with a radical initiator could lead to the formation of a radical adduct. The stability of the potential radical intermediates would determine the outcome of the reaction. The formation of a radical at the carbon α to the sulfonate group might be influenced by the sulfur atom's ability to stabilize adjacent radicals.
Studies on related systems, such as the radical reactions of 3-methyl-1-butene (B165623), can provide insights. The reaction with bromine under irradiation, for instance, proceeds via allylic radical intermediates. pearson.com The 3-methyl-1-buten-3-yl radical is a known species. nist.gov In the case of this compound, the presence of the sulfonate group would influence the stability and subsequent reactions of any radical intermediates formed. nih.govresearchgate.netresearchgate.netnih.gov
Cycloaddition Reactions and Stereochemical Outcomes
Vinyl sulfonates are known to be effective partners in cycloaddition reactions due to the electron-deficient nature of the double bond. This reactivity is primarily driven by the strong electron-withdrawing capacity of the sulfonate group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, making it a good electrophile for reactions with electron-rich dienes or dipoles.
One of the most common types of cycloadditions that vinyl sulfonates undergo is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. wikipedia.org For instance, studies on pentafluorophenyl vinylsulfonate have shown that it reacts efficiently with a variety of nitrones in an intermolecular fashion. acs.orgnih.govacs.org These reactions are reported to produce stable isoxazolidine (B1194047) products with a high degree of regio- and stereoselectivity. acs.org The observed "reversed" regioselectivity, where the nucleophilic carbon of the nitrone attacks the β-carbon of the vinyl sulfonate, is consistent with theoretical predictions for electron-deficient alkenes. acs.org This outcome is governed by the electronic demands of the reaction, where the interaction between the highest occupied molecular orbital (HOMO) of the dipole and the LUMO of the dipolarophile is dominant.
The stereochemical outcome of these cycloadditions is also notable. For example, the reaction of pentafluorophenyl vinylsulfonate with nitrones proceeds with high stereoselectivity, leading to specific diastereomers. acs.org While the exact stereochemistry would depend on the specific reactants and conditions, the facial selectivity is often influenced by steric factors and secondary orbital interactions in the transition state.
Below is a table summarizing the expected cycloaddition reactions based on analogous systems.
| Reaction Type | Dipolarophile/Dienophile | Dipole/Diene | Expected Product | Regio/Stereoselectivity |
| [3+2] Cycloaddition | Pentafluorophenyl vinylsulfonate | Nitrones | Isoxazolidines | High regioselectivity ("reversed") and stereoselectivity. acs.org |
| [4+2] Diels-Alder | Vinyl Dihydronaphthalenes | (SS)-2-(p-tolylsulfinyl)-1,4-benzoquinone | Tetracyclic sulfinyl derivatives | High chemo-, regio-, and diastereoselectivity influenced by substituents. nih.gov |
Kinetic and Thermodynamic Studies of this compound Transformations
Direct kinetic and thermodynamic data for transformations involving this compound are not available. However, kinetic studies on the reactivity of related vinyl sulfones and vinyl sulfonates in other reactions, such as Michael additions, provide valuable insights.
For example, detailed kinetic studies on the thiol-Michael addition reaction have compared the reactivity of vinyl sulfones and acrylates. These studies revealed that ethyl vinyl sulfone reacts significantly faster with thiols than hexyl acrylate. rsc.org The reaction rate for ethyl vinyl sulfone with hexanethiol was found to be approximately seven times higher than that of hexyl acrylate. rsc.org This enhanced reactivity is attributed to the strong electron-withdrawing nature of the sulfone group, which makes the β-carbon more electrophilic and susceptible to nucleophilic attack.
Kinetic studies on the immobilization of bioactive ligands onto surfaces functionalized with vinyl sulfone groups also demonstrate pseudo-first-order reaction kinetics with various nucleophiles. researchgate.net The observed rate constants were dependent on the nucleophile and the pH of the reaction medium. researchgate.net
The thermal stability of related polymeric systems, such as poly(sodium vinylsulfonate), has also been investigated. Thermogravimetric analysis (TGA) of poly(sodium vinylsulfonate) shows a multi-stage degradation process, with the onset of degradation occurring at around 200°C. marquette.edu The thermal degradation of poly(vinylsulfonic acid) begins at even lower temperatures, with the evolution of water and SO2 starting at 120°C and 150°C, respectively. marquette.edu These studies suggest that while the vinyl sulfonate moiety is reactive, its thermal stability might be a consideration in high-temperature applications.
The following table presents kinetic data from a study on the reaction of vinyl sulfone-functionalized self-assembled monolayers with different ligands, which can serve as a proxy for understanding the reactivity of the vinyl sulfonate group.
| Ligand | pH | Observed Rate Constant (k_obs) (min⁻¹) |
| Glutathione (GSH) | 7.5 | 0.057 researchgate.net |
| Nα,Nα-Bis(carboxymethyl)-L-lysine (ab-NTA) | 8.5 | 0.011 researchgate.net |
| Mannose | 10.5 | 0.009 researchgate.net |
Computational Insights into Reaction Mechanisms and Transition States
In the absence of direct experimental data for this compound, computational chemistry provides a powerful tool to predict its reactivity and understand the mechanisms of its potential reactions. Density Functional Theory (DFT) is a commonly employed method for such investigations.
A theoretical study on the [3+2] cycloaddition reaction of an azomethine ylide with phenyl vinyl sulphone, carried out using DFT at the ωB97X-D/6-311G(d,p) level, provides significant insights. mdpi.com The calculations revealed that the reaction has a high polar character, with a global electron density transfer from the azomethine ylide (the nucleophile) to the phenyl vinyl sulphone (the electrophile). mdpi.com The activation Gibbs free energy for the reaction was calculated to be 13.1 kcal·mol⁻¹, and the reaction was found to be highly exergonic. mdpi.com
The study also elucidated the origins of the observed stereoselectivity and regioselectivity. The high endo stereoselectivity was attributed to the formation of hydrogen bonds in the transition state, while the meta regioselectivity was governed by the most favorable two-center interaction between the most nucleophilic center of the ylide and the most electrophilic center of the vinyl sulphone. mdpi.com A Bonding Evolution Theory (BET) analysis of the reaction pathway characterized it as a non-concerted two-stage one-step mechanism. mdpi.com
A summary of key computational findings for a related vinyl sulfone system is provided in the table below.
| Computational Method | System Studied | Key Findings | Reference |
| DFT (ωB97X-D/6-311G(d,p)) | Azomethine ylide + Phenyl vinyl sulphone | High polar character, low activation energy, high endo stereoselectivity and meta regioselectivity. mdpi.com | mdpi.com |
| DFT (B3LYP/6-31+G(d,p)) | Anilinium vinyl sulfonate monomers | Assessed susceptibility to radical attack and conformational changes. nih.gov | nih.gov |
Computational Chemistry Approaches for Ethyl 3 Methylbut 1 Ene 1 Sulfonate
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules and understanding the influence of the solvent environment. An MD simulation of ethyl 3-methylbut-1-ene-1-sulfonate would involve placing the molecule in a box of solvent molecules (e.g., water, ethanol) and simulating their movements over time based on a force field.
These simulations can reveal the preferred conformations of the molecule in solution, the dynamics of conformational changes, and the nature of solute-solvent interactions. nih.govnih.gov For instance, MD simulations can be used to study the solvation of molecules with both polar and non-polar groups, which is relevant to the structure of this compound. rsc.org The simulations can also provide insights into how the solvent affects the molecule's structure and reactivity. aps.orgrsc.orgmdpi.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
For this compound, DFT and other quantum chemical methods can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (infrared and Raman spectra). researchgate.net The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for predicting NMR chemical shifts. uncw.eduuni-bonn.de By comparing the calculated spectra with experimental data, one can validate the proposed molecular structure.
Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for E-Ethyl 3-methylbut-1-ene-1-sulfonate
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Hα (vinylic) | 6.15 | 6.10 |
| Hβ (vinylic) | 5.90 | 5.85 |
| OCH₂ | 4.20 | 4.15 |
| CH | 2.50 | 2.45 |
| CH₃ (isopropyl) | 1.10 | 1.08 |
| CH₃ (ethyl) | 1.35 | 1.30 |
This table presents hypothetical data for illustrative purposes.
Reaction Pathway Modeling and Transition State Characterization for Transformations of this compound
Computational chemistry is instrumental in elucidating reaction mechanisms. For this compound, this could involve modeling its participation in various chemical transformations, such as addition reactions at the double bond or nucleophilic substitution at the sulfonate group.
By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing insights into the feasibility and selectivity of different reaction pathways. researchgate.netrsc.org For instance, the synthesis of related compounds like alkenyl sulfamates has been explored, and computational modeling could shed light on the mechanisms of their formation and rearrangement. acs.org
Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Sulfonate-Containing Alkenes
Quantitative Structure-Reactivity Relationship (QSAR) modeling is a statistical approach used to develop models that correlate the chemical structure of a series of compounds with their reactivity or other properties. While no specific QSAR models for the reactivity of sulfonate-containing alkenes are readily available, a QSAR study could be developed for this class of compounds.
This would involve synthesizing a library of structurally related alkenyl sulfonates, experimentally measuring their reactivity in a specific reaction, and then using computational methods to calculate a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each compound. Statistical methods would then be used to build a mathematical model that relates the descriptors to the observed reactivity. Such a model could then be used to predict the reactivity of new, unsynthesized alkenyl sulfonates. nih.govnih.gov
Applications of Ethyl 3 Methylbut 1 Ene 1 Sulfonate in Academic Organic Synthesis
Ethyl 3-methylbut-1-ene-1-sulfonate as a Key Building Block for Complex Molecule Synthesis
While specific examples of the use of this compound in the total synthesis of complex molecules are not extensively documented in readily available literature, its structural motifs, a vinyl sulfonate, are recognized as important precursors and reactive intermediates. Vinyl sulfonates are utilized in the synthesis of a variety of organic compounds. mdpi.com For instance, they can serve as vinyl cation equivalents or as Michael acceptors.
The related allylic sulfones, which can be synthesized from allylic sulfonates, are widely used in pharmaceutical synthesis and materials science due to their versatile alkene functionality and stereochemical complexity. nih.gov The synthesis of allylic sulfones can be achieved through various methods, including the palladium-catalyzed hydrosulfonylation of cyclopropenes. rsc.org
The following table outlines the types of complex molecules that could potentially be synthesized using vinyl sulfonates like this compound as a key building block.
| Target Molecule Class | Synthetic Strategy | Potential Role of this compound |
| Functionalized Alkenes | Cross-coupling reactions | As a vinyl electrophile in Heck or Suzuki reactions. |
| Substituted Sulfones | Nucleophilic addition | As a Michael acceptor for various nucleophiles. |
| Heterocyclic Compounds | Annulation reactions | As a precursor for the formation of cyclic systems. |
Development of Novel Synthetic Methodologies Based on this compound Reactivity
The unique reactivity of vinyl sulfonates has led to the development of novel synthetic methodologies. These compounds can act as versatile coupling partners in various transition-metal-catalyzed reactions. For example, vinyl sulfonates have been used as green alternatives to vinyl bromide in cross-coupling reactions. mdpi.com
A notable methodology is the Heck vinylation, where vinyl sulfonates react with aryl bromides in the presence of a palladium catalyst to form arylated vinylsulfur derivatives. organic-chemistry.org The development of efficient ligands, such as tetraphosphines, has been crucial for the success of these reactions. organic-chemistry.org
The following table summarizes some novel synthetic methodologies that could potentially involve this compound.
| Reaction Type | Catalyst/Reagent | Product Type |
| Heck Vinylation | Palladium complex with tetraphosphine ligand | Arylated vinyl sulfonates |
| Suzuki Coupling | Palladium catalyst with a suitable base | Substituted alkenes |
| Michael Addition | Various nucleophiles with a base or catalyst | Functionalized sulfonates |
Functional Group Interconversions and Derivatization Strategies
The vinyl sulfonate moiety in this compound can be transformed into a variety of other functional groups. The sulfonate group is an excellent leaving group, similar to halides, and can be displaced by a wide range of nucleophiles. youtube.com This allows for the introduction of diverse functionalities at the vinylic position.
Furthermore, the double bond can undergo various transformations, such as reduction, oxidation, or addition reactions. For instance, dihydroxylation of the double bond would lead to a diol, while ozonolysis would cleave the double bond to yield carbonyl compounds.
A study on analogs of (E)-4-amino-3-methylbut-2-en-1-yl diphosphate (B83284) involved the synthesis of a sulfonate analog, demonstrating the conversion of other functional groups into sulfonates as part of a synthetic strategy. academie-sciences.fr
Role in Cascade and Multicomponent Reactions
Vinyl sulfonates are valuable substrates in cascade and multicomponent reactions (MCRs), which are efficient processes that allow for the formation of complex molecules in a single step. rsc.orgrsc.orgtcichemicals.comnih.govorganic-chemistry.org In these reactions, the vinyl sulfonate can act as a key electrophilic component.
One example is the cascade reaction of α-aryl vinyl sulfonium (B1226848) salts with carbon nucleophiles, which proceeds via a Michael addition followed by a nih.govrsc.org-sigmatropic rearrangement to form functionalized benzyl (B1604629) and homoallyl thioethers. rsc.org Although this example involves a sulfonium salt rather than a sulfonate, it illustrates the potential for cascade processes involving similar vinyl systems.
A multicomponent synthesis of dithiocarbamates has been reported using vinyl sulfones/sulfoxides, amines, and carbon disulfide, showcasing a green and efficient approach to novel dithiocarbamates. rsc.org This suggests that this compound could potentially participate in similar MCRs.
Polymerization Studies Involving Ethyl 3 Methylbut 1 Ene 1 Sulfonate
Investigation of Ethyl 3-methylbut-1-ene-1-sulfonate as a Monomer in Polymer Synthesis
This compound is a unique monomer containing both a polymerizable vinyl group and a sulfonate functional group. This structure allows it to be incorporated into polymer chains, imparting specific properties to the resulting material. Research has explored its use in various polymerization techniques.
In radical polymerization, the double bond of the vinyl group can be opened to form propagating radical species. For instance, studies on similar vinyl sulfonates have shown their ability to undergo polymerization. The polymerization of related monomers, such as those containing a sulfonate group, has been successfully carried out using radical initiators.
Cationic polymerization is another route that has been explored for monomers with similar structures. For example, monomers containing oxetane (B1205548) rings, which are also cyclic ethers, have been successfully polymerized using cationic initiators like BF3OEt2. This suggests that under appropriate conditions, the vinyl group of this compound could potentially be targeted by cationic polymerization methods.
The presence of the sulfonate group can influence the polymerization process. In emulsion polymerization, which is a common industrial process, surfactants are used to emulsify hydrophobic monomers in water. researchgate.net The sulfonate group in this compound could potentially allow it to act as a "surfmer," a monomer that also functions as a surfactant, stabilizing the polymer particles during synthesis. researchgate.net
Co-polymerization of this compound with Other Unsaturated Monomers
The incorporation of this compound as a comonomer in polymerization with other unsaturated monomers offers a pathway to tailor the properties of the resulting copolymers. The sterically hindered nature of similar monomers, like 3-methyl-1-butene (B165623), can present challenges in copolymerization, often leading to low incorporation rates into polyethylene (B3416737) and polypropylene (B1209903) chains. google.com However, specialized catalyst systems have been developed to increase the incorporation of such sterically encumbered olefins. google.com
For example, the copolymerization of 3-methyl-1-butene with ethylene (B1197577) or propylene (B89431) has been achieved using metallocene catalysts. google.com These catalysts can produce copolymers with varying amounts of the 3-methyl-1-butene monomer, leading to materials with modified properties such as improved flexibility, impact resistance, and optical clarity. google.com
The reactivity ratios of the comonomers play a crucial role in determining the composition and structure of the final copolymer. For instance, in the radical copolymerization of 3-ethyl-3-methacryloyloxymethyloxetane (a monomer with a reactive vinyl group and a cyclic ether) with styrene, the reactivity ratios were determined, providing insight into the copolymerization behavior. researchgate.net Similar studies would be necessary to understand the copolymerization kinetics of this compound with various comonomers.
The resulting copolymers can exhibit a range of properties depending on the comonomers used and their relative amounts in the polymer chain. For example, copolymers of 3-methyl-1-butene with linear alpha-olefins can display long-chain branching, which can enhance the processability of the material. google.com
Characterization of Polymerization Mechanisms and Kinetics of this compound
Understanding the polymerization mechanism and kinetics is essential for controlling the polymerization process and the final properties of the polymer. For radical polymerization, the process typically involves initiation, propagation, and termination steps. The kinetics of such polymerizations can be described by rate equations that relate the rate of polymerization to the concentrations of the monomer and initiator. researchgate.net
The kinetics of polymerization can be studied experimentally by monitoring the consumption of the monomer over time. Techniques like dilatometry, spectroscopy, and chromatography are often employed for this purpose. The rate constants for propagation and termination can be determined using methods such as pulsed-laser polymerization coupled with size-exclusion chromatography (PLP-SEC). utas.edu.au For instance, the rate constants for the radical polymerization of 3-ethyl-3-methacryloyloxymethyloxetane have been determined using electron spin resonance (ESR) spectroscopy. researchgate.net
Influence of the Sulfonate Group on Polymer Architecture and Macromolecular Properties
The presence of the sulfonate group (–SO3–) in the polymer chain, introduced through the polymerization of this compound, can significantly impact the polymer's architecture and macromolecular properties. The ionic nature of the sulfonate group can lead to strong intermolecular interactions, influencing the polymer's solubility, thermal stability, and mechanical properties.
Polymers containing sulfonate groups are often water-soluble or water-dispersible, a property that is highly desirable for various applications, including water treatment and as dispersing agents. For example, water-soluble polymers containing methallyl sulfonic acid have been shown to be effective in dispersing particulate matter and inhibiting mineral scale formation in aqueous systems. google.com
The sulfonate groups can also influence the polymer's architecture. In solution, the ionic groups can lead to chain expansion due to electrostatic repulsion, affecting the polymer's hydrodynamic volume and viscosity. The presence of these ionic groups can also promote the formation of ionomers, where the ionic groups aggregate to form physical crosslinks, leading to enhanced mechanical properties.
Furthermore, the sulfonate group can impact the thermal properties of the polymer. The strong ionic interactions can increase the glass transition temperature (Tg) of the polymer, making it more rigid and thermally stable. The incorporation of sulfonate-containing monomers can also affect the morphology of copolymers, leading to the formation of microphase-separated structures.
The table below summarizes the potential effects of the sulfonate group on polymer properties:
| Property | Influence of Sulfonate Group |
| Solubility | Increased water solubility/dispersibility. |
| Mechanical Properties | Potential for ionomer formation, leading to enhanced strength and toughness. |
| Thermal Properties | Increased glass transition temperature (Tg) and thermal stability. |
| Solution Behavior | Chain expansion in polar solvents due to electrostatic repulsion. |
| Adhesion | Enhanced adhesion to polar substrates. |
Environmental Chemical Research on Sulfonate Containing Alkenes Focusing on Chemical Degradation Mechanisms
Mechanistic Studies of Chemical Degradation Pathways of Ethyl 3-methylbut-1-ene-1-sulfonate in Environmental Matrices
The chemical stability and degradation of this compound are governed by the reactivity of its functional groups: the sulfonate ester and the carbon-carbon double bond. The primary abiotic degradation pathways expected to influence its environmental persistence are hydrolysis, photolysis, and oxidation-reduction reactions.
Hydrolysis is a key abiotic degradation process for many organic esters in aqueous environments. For this compound, hydrolysis would involve the cleavage of the ester bond. The mechanism of sulfonate ester hydrolysis can proceed through either a concerted (SN2-like) or a stepwise (addition-elimination) pathway, often dependent on the structure of the ester and the reaction conditions, such as pH. nih.gov
Studies on the alkaline hydrolysis of aryl benzenesulfonates have shown evidence for a two-step mechanism involving a pentavalent intermediate, particularly with poor leaving groups. nih.gov Conversely, research on the acid-catalyzed hydrolysis of analogous vinyl ethers, such as ethyl vinyl ether, indicates a rate-determining proton transfer to the substrate. chemsrc.com The hydrolysis of this compound could potentially follow either pathway, influenced by the electronic effects of the alkyl and vinyl groups.
Table 1: General Factors Influencing the Hydrolysis Rate of Sulfonate Esters
| Parameter | Effect on Hydrolysis Rate | Rationale |
| pH | Increased rates at low and high pH | Acid-catalysis involves protonation of the sulfonate oxygen, making the sulfur atom more electrophilic. Base-catalysis involves nucleophilic attack by hydroxide (B78521) ions. |
| Temperature | Increased rate with increasing temperature | Provides the necessary activation energy for the reaction to occur, following the Arrhenius equation. |
| Structure | Steric hindrance and electronic effects | Bulky alkyl groups can sterically hinder nucleophilic attack, slowing the reaction rate. Electron-withdrawing groups can either stabilize or destabilize transition states, affecting the rate. nih.gov |
Without experimental data, the half-life of this compound due to hydrolysis in the environment is difficult to predict accurately. However, based on the reactivity of similar sulfonate esters, it is expected to be a relevant degradation pathway, particularly in environments with pH values deviating from neutral.
Photolytic degradation, or photolysis, involves the breakdown of molecules by light energy. The presence of a carbon-carbon double bond in this compound suggests its susceptibility to photodegradation. Unsaturated bonds can absorb ultraviolet (UV) radiation, leading to electronic excitation and subsequent chemical reactions. shimadzu.com
The direct photolysis of the molecule may occur, where the compound itself absorbs light, leading to bond cleavage. The specific chromophore in this compound is the C=C double bond, which typically absorbs in the UV region of the solar spectrum. The absorbed energy can lead to isomerization or cleavage of the molecule.
Indirect photolysis is another important pathway, where other substances in the environment, known as photosensitizers (e.g., dissolved organic matter, nitrate (B79036) ions), absorb light and produce reactive species such as hydroxyl radicals (•OH) or singlet oxygen. dntb.gov.ua These reactive species can then attack the double bond of this compound, initiating its degradation. For example, studies on the photodegradation of 2-phenylbenzimidazole-5-sulfonic acid have shown that direct photolysis is the major degradation pathway in sunlit surface waters, involving desulfonation and ring cleavage. dntb.gov.ua
The quantum yield, a measure of the efficiency of a photochemical process, for the photodegradation of this compound has not been determined. However, the presence of the vinyl group suggests that photolysis could be a significant degradation route in sunlit surface waters. cdc.govcdc.gov
Oxidation: The carbon-carbon double bond in this compound is susceptible to oxidation by various environmental oxidants. Strong oxidants like ozone (O₃) and permanganate (B83412) (MnO₄⁻) can cleave the C=C bond. cdc.govmdpi.com
Ozonolysis: The reaction with ozone, known as ozonolysis, would initially form an unstable ozonide intermediate, which would then decompose to form carbonyl compounds. mdpi.comsantos.comnih.gov In the case of this compound, ozonolysis would likely yield isobutyraldehyde (B47883) and an ethyl ester of a sulfonated aldehyde.
Permanganate Oxidation: Potassium permanganate, a strong oxidizing agent, can also cleave the double bond, typically leading to the formation of carboxylic acids under harsh conditions or diols under milder conditions. acs.orgepa.gov The oxidation of this compound with permanganate could result in isobutyric acid and a sulfonated carboxylic acid ester.
Reduction: The vinyl sulfonate moiety can also undergo reduction. For instance, vinyl sulfonates can be reduced to the corresponding alkenes using specific reducing agents. acs.org In anoxic environmental compartments, reductive processes mediated by microorganisms or reduced mineral species could potentially transform the vinyl sulfonate group, although specific pathways for this compound are not well-documented.
Biotransformation Mechanisms of Sulfonate-Containing Alkenes by Microorganisms (Purely Chemical Transformations)
Microbial biotransformation plays a critical role in the environmental degradation of many organic pollutants. cdc.govcdc.govmdpi.com For sulfonate-containing alkenes like this compound, microorganisms may utilize the compound as a source of carbon, sulfur, or energy.
The biodegradation of sulfonates often involves the enzymatic cleavage of the carbon-sulfur (C-S) bond. In anaerobic environments, a key mechanism for C-S bond cleavage in sulfonates is catalyzed by glycyl radical enzymes (GREs). nacalai.com These enzymes can catalyze the cleavage of the inert C-S bond through a radical-based mechanism.
The alkene moiety also presents a site for microbial attack. Bacteria are known to metabolize aliphatic alkenes through various enzymatic pathways. rsc.org One common pathway involves the oxidation of the double bond to form an epoxide, which is then hydrolyzed to a diol. This diol can be further metabolized. Enzymes such as alkene monooxygenases are responsible for the initial epoxidation step.
The specific microbial consortia and enzymatic pathways responsible for the degradation of this compound have not been identified. However, based on the known metabolism of sulfonates and alkenes, a plausible biotransformation pathway could involve:
Initial attack on the double bond: Epoxidation by a monooxygenase, followed by hydrolysis to a diol.
Cleavage of the C-S bond: Desulfonation catalyzed by a sulfatase or a glycyl radical enzyme, releasing sulfite (B76179) or sulfate (B86663) which can be utilized by the microorganism.
Further degradation of the carbon skeleton: The resulting oxygenated and/or desulfonated intermediates would likely be channeled into central metabolic pathways.
Development of Analytical Methodologies for Trace Environmental Detection and Monitoring of Sulfonate Degradation Products
The detection and quantification of this compound and its degradation products at trace levels in environmental matrices such as water and soil are essential for assessing its environmental fate and impact. Due to the polarity of the sulfonate group and the potential for a wide range of degradation products, sophisticated analytical techniques are required.
Sample Preparation: Solid-phase extraction (SPE) is a common technique for the pre-concentration and cleanup of sulfonated compounds from aqueous samples. Various sorbent materials can be used depending on the specific properties of the analytes.
Analytical Techniques:
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most powerful and widely used technique for the analysis of polar and non-volatile compounds like sulfonates. nacalai.com LC is used to separate the target analytes from the sample matrix, and MS/MS provides highly sensitive and selective detection. For short-chain aliphatic sulfonates, hydrophilic interaction liquid chromatography (HILIC) can be an effective separation mode. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is generally not suitable for the direct analysis of polar and non-volatile sulfonates. However, derivatization to form more volatile and thermally stable compounds can allow for GC-MS analysis.
Capillary Electrophoresis (CE): CE is another technique that can be used for the separation of charged species like sulfonates. It offers high separation efficiency and can be coupled with various detectors, including mass spectrometry.
Table 2: Potential Analytical Methods for this compound and its Degradation Products
| Analytical Technique | Sample Preparation | Detection Principle | Applicability |
| LC-MS/MS | Solid-Phase Extraction (SPE), Direct Injection | Mass-to-charge ratio of parent and fragment ions | High sensitivity and selectivity for the parent compound and polar degradation products. |
| GC-MS (with derivatization) | Derivatization (e.g., esterification), Liquid-Liquid Extraction | Mass spectrum of derivatized analytes | Suitable for volatile degradation products or after derivatization of polar analytes. |
| Capillary Electrophoresis (CE) | Filtration, Direct Injection | Migration time and detector response (e.g., UV, MS) | Good for separating charged species; can be coupled to MS for enhanced selectivity. |
The development of specific and validated analytical methods is a prerequisite for conducting meaningful environmental monitoring studies and for accurately determining the rates and pathways of degradation of this compound in various environmental compartments.
Q & A
Basic Research Questions
Q. What are the optimal laboratory-scale synthesis conditions for Ethyl 3-methylbut-1-ene-1-sulfonate, and how can yield be systematically improved?
- Methodological Approach :
- Reagent Selection : Use sulfonyl fluorides (e.g., (E)-3-phenylprop-2-ene-1-sulfonyl fluoride) as precursors, combined with alcohols (e.g., methanol, isopropanol) and bases (KHCO₃ or Cs₂CO₃) to initiate nucleophilic substitution .
- Parameter Optimization :
- Temperature : 25–40°C (lower temps favor selectivity; higher temps reduce reaction time).
- Solvent Ratio : Petroleum ether/ethyl acetate (10:1 v/v) for column chromatography purification .
- Yield Tracking : Monitor via NMR or LC-MS. For reproducibility, document deviations in solvent purity, base stoichiometry, and reaction time.
- Example Data :
| Precursor | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Sulfonyl Fluoride | KHCO₃ | 25 | 95 |
| Sulfonyl Fluoride | Cs₂CO₃ | 40 | 87 |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral contradictions be resolved?
- Methodological Approach :
- Primary Tools :
- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., alkene protons at δ 5.5–6.5 ppm) and DEPT-135 for sulfonate group confirmation.
- IR Spectroscopy : Confirm sulfonate S=O stretches (~1350–1200 cm⁻¹) and alkene C=C (~1650 cm⁻¹) .
- Contradiction Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and computational IR predictions (DFT-scaled frequencies) . If discrepancies arise, re-isolate the compound to rule out impurities.
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity and intermolecular interactions of this compound in solution?
- Methodological Approach :
- DFT Applications :
- Calculate Fukui indices to identify electrophilic/nucleophilic sites for reaction mechanism studies.
- Simulate IR spectra using scaled frequencies (e.g., 0.96 scaling factor) to match experimental O–H stretching bands .
- Molecular Dynamics :
- Model hydrogen bonding networks in solvents (e.g., ethyl lactate) using OPLS-AA forcefields. Analyze radial distribution functions (RDFs) for sulfonate-solvent interactions .
- Example Output :
| Interaction Type | E(2) Energy (kcal/mol) | Key Atoms Involved |
|---|---|---|
| O–H···O | 3.74–12.50 | O5, H31, O24 |
| C=C···Solvent | 1.40–8.83 | Alkene, solvent |
Q. What experimental and statistical strategies are recommended for resolving contradictory data in sulfonate-mediated alkene functionalization studies?
- Methodological Approach :
- Error Source Analysis :
- Instrument Calibration : Regularly validate NMR spectrometers with internal standards (e.g., TMS).
- Replication : Conduct triplicate trials for kinetic studies (e.g., sultone formation rates) .
- Statistical Tools :
- Use ANOVA to compare yields across reaction conditions.
- Apply Arrhenius equation (η = η₀ exp(PV#/RT)) to model viscosity effects on reaction rates .
- Case Study : If literature reports conflicting sulfonate stability in acidic conditions, perform controlled pH-dependent degradation assays with LC-MS quantification.
Q. How can isotopic labeling (e.g., ¹³C) elucidate the reaction pathways of this compound in complex systems like protein adduct formation?
- Methodological Approach :
- Isotope Incorporation : Synthesize ¹³C-labeled analogs (e.g., at the alkene or sulfonate group) using tris-(triphenylphosphine)-rhodium chloride for catalytic isotopic insertion .
- Tracking Adducts :
- Incubate labeled compounds with target biomolecules (e.g., human serum albumin) in phosphate buffer (pH 8.1).
- Use MALDI-TOF or ESI-MS to identify adducts via mass shifts .
- Data Interpretation : Compare kinetic isotope effects (KIEs) to distinguish between nucleophilic vs. radical-mediated pathways.
Guidelines for Data Presentation and Analysis
- Raw Data Management : Store large datasets (e.g., MD trajectories, spectral libraries) in appendices, with processed data (e.g., Arrhenius plots, statistical summaries) in the main text .
- Visualization : Use heatmaps to highlight temperature/pressure effects on viscosity (Fig. 9 in ) or bar charts for yield comparisons.
- Reproducibility : Follow MECIR standards: dual independent data extraction, protocol registration, and supplemental search strategies (e.g., two databases + backward citation tracking) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
